Eupatin Eupatin Eupatin is a trimethoxyflavone that is quercetagetin methylated at positions 4', 6 and 7. It is a member of flavonols, a trihydroxyflavone and a trimethoxyflavone. It derives from a quercetagetin.
Eupatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, eupatin is considered to be a flavonoid lipid molecule. Eupatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Eupatin can be biosynthesized from quercetagetin.
Brand Name: Vulcanchem
CAS No.: 19587-65-6
VCID: VC20760946
InChI: InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol

Eupatin

CAS No.: 19587-65-6

Cat. No.: VC20760946

Molecular Formula: C18H16O8

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Eupatin - 19587-65-6

Specification

Description Eupatin is a trimethoxyflavone that is quercetagetin methylated at positions 4', 6 and 7. It is a member of flavonols, a trihydroxyflavone and a trimethoxyflavone. It derives from a quercetagetin.
Eupatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, eupatin is considered to be a flavonoid lipid molecule. Eupatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Eupatin can be biosynthesized from quercetagetin.
CAS No. 19587-65-6
Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
IUPAC Name 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3
Standard InChI Key ZZEQOHMDRQUMMH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

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